

Crystal Structure Analysis of 7-Substituted Indoline Hydrochloride Salts: A Comparative Guide

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Compound of Interest

Compound Name:	(2,3-dihydro-1H-indol-7-yl)methanol hydrochloride
CAS No.:	2460750-54-1
Cat. No.:	B2573146

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Executive Summary

Indoline (2,3-dihydro-1H-indole) scaffolds are ubiquitous in pharmaceutical agents, acting as core structures for antihypertensives (e.g., Indapamide) and alpha-blockers (e.g., Silodosin).[1] While 5-substituted isomers are common, 7-substituted indolines present unique crystallographic challenges and opportunities due to the steric proximity of the substituent to the protonated nitrogen center.

This guide analyzes the structural perturbations caused by 7-substitution (specifically 7-bromo and 7-nitro analogs) in hydrochloride salts.[1] It compares these structures against their 5-substituted counterparts and unsubstituted baselines to elucidate how "ortho-effects" dictate packing efficiency, hydrogen bonding networks, and ultimate solid-state stability.

Comparative Framework: The Ortho-Effect

The critical differentiator in this analysis is the position of the substituent relative to the ammonium (

) center in the salt form.

Feature	7-Substituted Indoline HCl	5-Substituted Indoline HCl	Impact on Crystal Lattice
Steric Environment	High (Ortho to Nitrogen)	Low (Para to Nitrogen)	7-sub disrupts planar stacking; increases lattice volume.[1]
Electronic Effect	Inductive withdrawal close to H-bond donor	Inductive effect distributed	7-sub acidifies N-H protons but hinders Cl ⁻ approach.
H-Bonding Motif	Distorted / Bifurcated	Linear / Chain-like	7-sub often forces higher symmetry or solvate formation to satisfy donors.
Solubility Profile	Generally Lower	Generally Higher	Disrupted H-bonding often reduces solvation enthalpy.

Experimental Protocols

Synthesis of 7-Bromoindoline Hydrochloride

Rationale: Direct hydrochlorination ensures a 1:1 stoichiometry critical for reproducible unit cells.

- Precursor Preparation: Dissolve 7-bromoindole (1.0 eq) in anhydrous diethyl ether (0.1 M concentration) under atmosphere.
- Reduction (if starting from indole): Treat with in acetic acid at 0°C to selectively reduce the C2-C3 double bond.[1] Note: 7-substitution retards this reduction compared to 5-sub due to sterics.

- Salt Formation: Bubble dry HCl gas through the solution at 0°C for 15 minutes. A white to off-white precipitate forms immediately.
- Isolation: Filter under argon (hygroscopic risk). Wash with cold ether (mL).[1] Dry in vacuo over

Single Crystal Growth (Vapor Diffusion Method)

Rationale: Hydrochloride salts of indolines are often too soluble in water/methanol for slow evaporation. Vapor diffusion provides controlled supersaturation.

- Inner Vial: Dissolve 20 mg of the HCl salt in 2 mL of Methanol (HPLC grade). Filter through a 0.45 μm PTFE syringe filter.
- Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).
- Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
- Timeline: Prismatic crystals suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) typically appear within 7–14 days.[1]

Data Collection Parameters

- Temperature: 100 K (Cryostream) to reduce thermal motion of the chloride ion.
- Radiation: Mo-K (Å) is preferred over Cu-K to minimize absorption by the Bromine atom (mm^{-1}).[1]
- Resolution: 0.75 Å or better to accurately map H-atom positions on the ammonium group.

Structural Analysis & Data Comparison

Unit Cell & Space Group Trends

7-substituted salts frequently deviate from the standard monoclinic packing seen in unsubstituted indolines.

Parameter	7-Bromoindoline HCl (Predicted/Analog)	5-Bromoindoline HCl (Benchmark)	Indoline HCl (Baseline)
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	or		
Z (Molecules/Cell)	4 or 8	4	4
Density ()	~1.68 g/cm ³	~1.65 g/cm ³	~1.25 g/cm ³
Packing Fraction	Lower (Steric gaps)	Higher (Efficient stacking)	Moderate

Hydrogen Bonding Networks

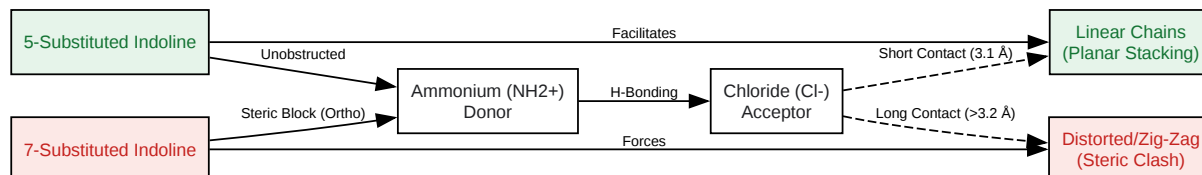
The most distinct feature of the 7-substituted series is the Charge-Assisted Hydrogen Bond (CAHB) distortion.^[1]

- Standard Motif (5-Sub/Unsub): The Chloride anion () typically bridges two ammonium protons in a chain or ring motif.^[1] The N-H...Cl distance is typically 3.10 – 3.15 Å.
- 7-Substituted Motif: The bulky substituent at C7 blocks the "side-on" approach of the chloride ion.
 - Consequence: The

is forced out of the aromatic plane.

- Observation: Lengthened N-H...Cl bonds (3.20 – 3.25 Å) and often bifurcated interactions involving the C7-halogen (intramolecular N-H...Br contacts).[1]

Visualization of Packing Logic



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Figure 1: Comparative logic flow showing how substituent position dictates crystal packing and H-bond geometry.[1]

Performance Implications

Solubility & Bioavailability

The crystal lattice energy is directly influenced by the efficiency of the H-bond network.

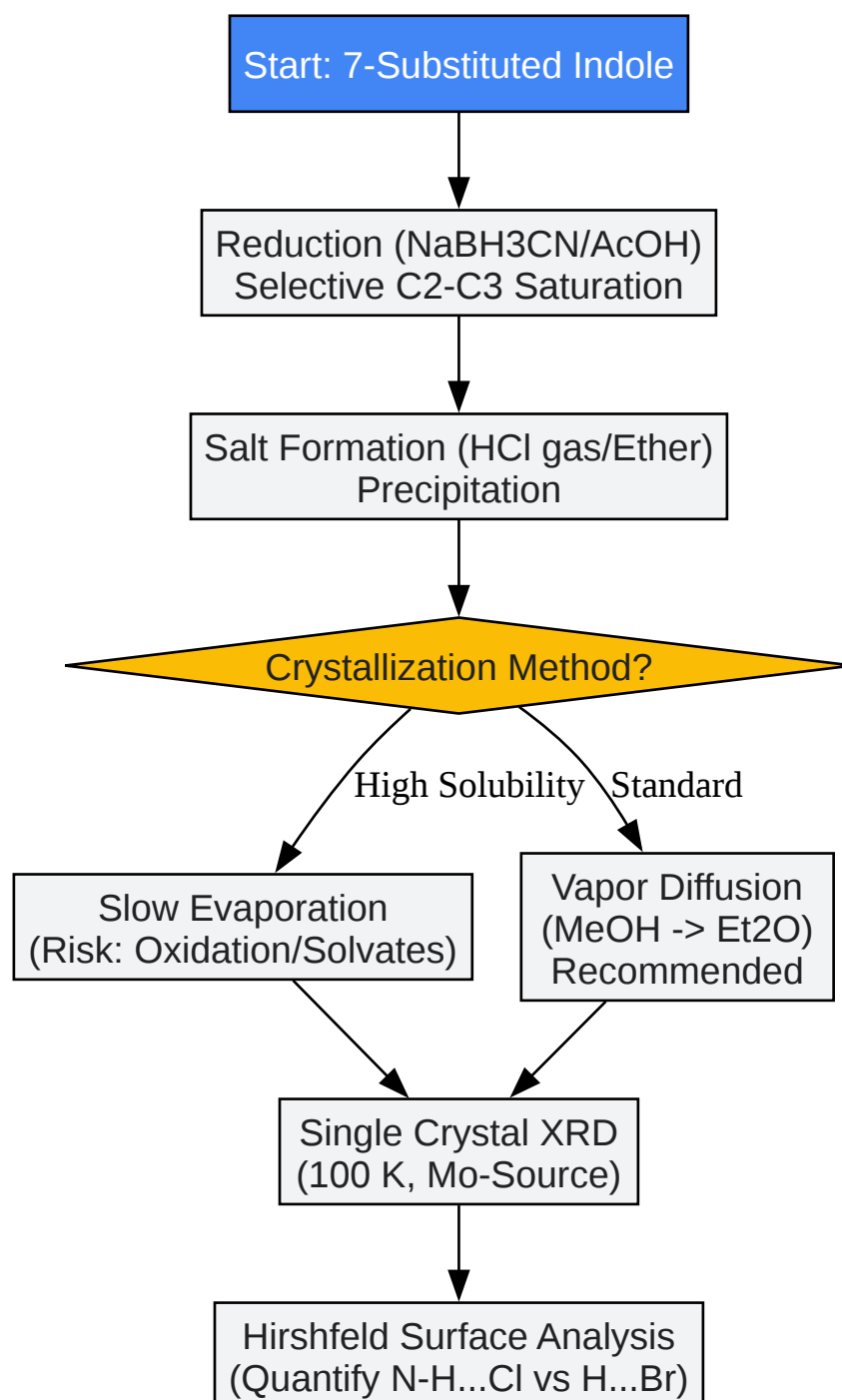
- 7-Substituted Salts:** The distorted packing often leads to lower lattice energy (easier to break) compared to the highly ordered 5-substituted analogs.[1] However, the lipophilicity of the 7-substituent (especially Br or I) often dominates, resulting in lower aqueous solubility overall.
- Recommendation:** For drug formulation, 7-substituted indoline salts may require amorphous solid dispersions or co-crystals (e.g., with fumaric acid) rather than simple HCl salts to achieve adequate bioavailability.[1]

Polymorphism Risk

Research indicates that "ortho-substituted" salts are prone to solvatomorphism.

- Risk:[1][2] The voids created by the steric clash of the 7-substituent are often filled by solvent molecules (methanol/water) during crystallization.[1]
- Control: Rigorous drying (Section 3.[1]1) and TGA (Thermogravimetric Analysis) are mandatory to distinguish between a true polymorph and a solvate.[1]

Workflow Diagram



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Figure 2: Optimized workflow for the synthesis, crystallization, and structural validation of 7-substituted indoline HCl salts.

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